2-Bromo-1-(4-morpholinophenyl)ethanone
Overview
Description
2-Bromo-1-(4-morpholinophenyl)ethanone is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . It is a brominated ketone that features a morpholine ring attached to a phenyl group. This compound is known for its use in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-morpholinophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 1-(4-morpholinophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-morpholinophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-morpholinophenyl)ethanol.
Oxidation: Formation of 1-(4-morpholinophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-morpholinophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-morpholinophenyl)ethanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The morpholine ring may also interact with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a morpholine ring.
2-Bromo-1-(4-aminophenyl)ethanone: Contains an amino group instead of a morpholine ring.
2-Bromo-1-(4-nitrophenyl)ethanone: Features a nitro group instead of a morpholine ring.
Uniqueness
2-Bromo-1-(4-morpholinophenyl)ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility in water and its ability to form hydrogen bonds, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMZFJPRSTGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383631 | |
Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-85-2 | |
Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-yl)phenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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